![molecular formula C24H22N4O2S3 B2817435 4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole CAS No. 1115901-00-2](/img/structure/B2817435.png)
4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole” is a complex organic molecule that contains several functional groups, including a benzofuran, an oxadiazole, and an indole . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a benzofuran ring, an oxadiazole ring, and an indole ring. The benzofuran and indole rings are aromatic, contributing to the compound’s stability .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antioxidant Agents : Indole derivatives that include oxadiazole, thiazolidinone, and azetidinone moieties have been synthesized and evaluated for their biological activities. Such compounds have shown excellent antibacterial, radical scavenging, antifungal, and anticancer activities. Specifically, certain derivatives manifested remarkable cytotoxic activity against various tumor cell lines and demonstrated strong antioxidant power (Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019).
Anticancer Potential : A study on indole–quinoline–oxadiazoles hybrids revealed their synthesis and potential as anticancer agents. Some derivatives exhibited significant cytotoxic potential in breast adenocarcinoma cell lines, suggesting their role in cancer drug development. Computational tubulin binding studies further supported their mechanism of action, potentially as tubulin inhibitors (P. Kamath, D. Sunil, A. Ajees, 2016).
Corrosion Inhibition : Research on benzimidazole bearing 1, 3, 4-oxadiazoles has explored their effectiveness as corrosion inhibitors for mild steel in sulphuric acid. This study provides insights into the physicochemical and theoretical aspects of these compounds, demonstrating their potential in industrial applications (P. Ammal, M. Prajila, A. Joseph, 2018).
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activities. Certain compounds showed promising results against Bursaphelenchus xylophilus, a significant pest, indicating their potential as lead compounds for developing new nematicides (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).
Future Directions
Benzofuran derivatives, such as the compound , continue to attract attention due to their wide range of biological activities and potential therapeutic applications. Future research will likely focus on the development of new synthesis methods, exploration of their biological activities, and their potential use in the treatment of various diseases .
properties
IUPAC Name |
2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S3/c1-15-22(33-23(26-15)17-6-4-3-5-7-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-8-10-18(31-2)11-9-16/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQKAAHGYQEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2817352.png)
![(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2817354.png)
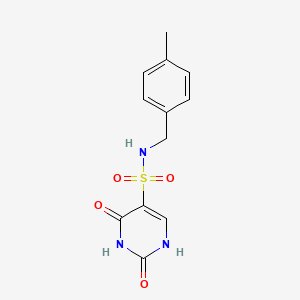


![4-tert-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2817362.png)
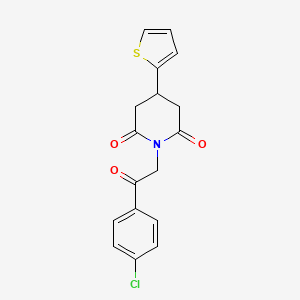
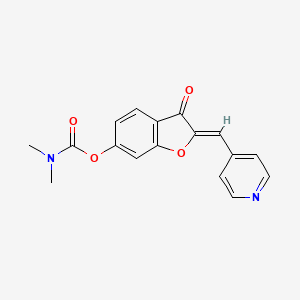
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide](/img/structure/B2817365.png)
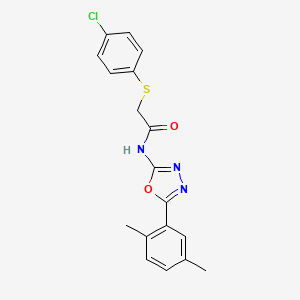
![1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2817370.png)
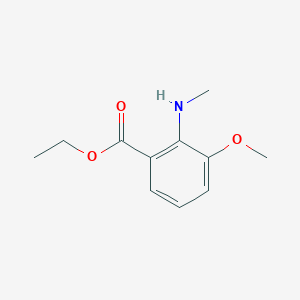

![2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide](/img/structure/B2817375.png)